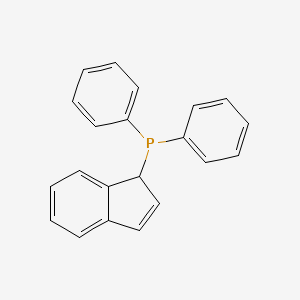
Phosphine, 1H-inden-1-yldiphenyl-
Cat. No. B8567601
Key on ui cas rn:
138784-88-0
M. Wt: 300.3 g/mol
InChI Key: MYDCQLBEJDDLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06268444B1
Procedure details


In the drybox lithium indenide (8.00 g, 65.52 mmol) dissolved in 50 mL of THF was added within 15 minutes to a 180 mL ether solution of diphenylchlorophosphine (14.46 g, 65.52 mmol) (diphenylchlorophosphine was distilled before use (97° C. @ 0.4 torr)). After stirring overnight, LiCl was separated by filtration giving a yellow solution. Solvent was removed under vacuum leaving an off-white solid. This solid was triturated with 40 mL of hexane. Hexane was removed by decanting and the solid was dried under reduced pressure to give 16.43 g of off-white solid. Yield 84 percent.




Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[CH-:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li+].CCOCC.[C:16]1([P:22]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)Cl)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1>[CH:1]1([P:22]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[CH-]1C=CC2=CC=CC=C12.[Li+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
14.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(Cl)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
LiCl was separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a yellow solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an off-white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was triturated with 40 mL of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hexane was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by decanting
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.43 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
